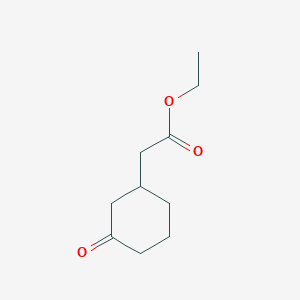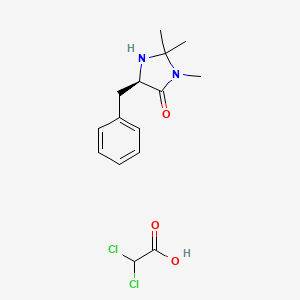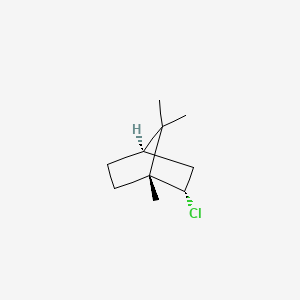
冰片烯氯化物,(+)-
描述
Bornyl chloride, also known as endo-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane, is a chemical compound with the formula C10H17Cl . It is also referred to by other names such as Turpentine camphor, 2-Chlorocamphane, and Terpene hydrochloride . The molecular weight of Bornyl chloride is 172.695 .
Synthesis Analysis
Bornyl chloride can be synthesized from α-pinene . The synthesis involves a series of transformations, including the treatment of bornyl chloride with a base to eliminate HCl . Bornyl chloride eliminates HCl very slowly but in the reaction mixture, it exists in equilibrium with isobornyl chloride and 3-chloro-2,2,3-trimethylbicyclo[2.2.1]heptane (camphene hydrochloride) .Molecular Structure Analysis
The molecular structure of Bornyl chloride is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Bornyl chloride is involved in several chemical reactions. For instance, it can react with bases to form camphene . This reaction is part of the synthetic transformations from α-pinene to camphene .Physical and Chemical Properties Analysis
Bornyl chloride has a molar mass of 172.696 . The NIST/TRC Web Thermo Tables provide critically evaluated thermophysical property data for Bornyl chloride . These include properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, and density .科学研究应用
合成和化学性质
冰片烯氯化物是由 α-蒎烯、β-蒎烯和莰烯等原材料合成。合成冰片烯氯化物的最佳条件根据起始原料而异。例如,α-蒎烯需要 -5℃ 的反应温度,而 β-蒎烯需要 -10℃。ZnCl2 是从莰烯合成冰片烯氯化物的有效催化剂。然后使用冰片烯氯化物合成冰片烯,该过程涉及 t-BuOK 作为消除剂和二甲基甲酰胺 (DMF) 作为溶剂 (程健等人,2009 年).
分子动力学和相变
冰片烯氯化物已对其分子动力学和相变进行了研究。中子散射和 1 H NMR 研究表明在特定温度下发生了两种结构相变。在低温相中,非弹性非相干中子散射光谱表明晶格和内部振动的带分离良好。这些发现有助于理解冰片烯氯化物中质子的随机重新取向和分子翻转 (Hołderna-Natkaniec 等人,1996 年).
离子液体和工业应用
冰片烯氯化物与离子液体有关,如 1-丁基-3-甲基咪唑氯化物 ([bmim]Cl),用于复分解反应以及在各种工业应用中用作催化剂、溶剂和电解质。其合成涉及等摩尔的杂环化合物和丁基氯。氯衍生物的性质,例如可溶于水和极性有机液体,对于它们在工业中的广泛应用至关重要 (Rogers 和 Voth,2007 年).
有机化学反应和合成
冰片烯氯化物用于制备手性二氯膦,这在合成不对称有机磷化学中很重要。这些化合物通过非对映异构反应合成,并可用于生产具有中等到高非对映选择性的 P-手性膦乙烷氧化物和膦酰氯 (Marinetti 等人,1997 年).
作用机制
Bornyl chloride, also known as endo-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane , is a chemical compound with a molecular weight of 172.695
Target of Action
It is known that bornyl chloride is a derivative of borneol , a natural, plant-derived, lipophilic, volatile, bicyclic monoterpenoid . Borneol has been used in Traditional Chinese Medicine for more than 1000 years and has been incorporated predominantly as an adjuvant in the traditional Chinese formulations of centrally acting drugs to improve drug delivery to the brain .
Mode of Action
Borneol, from which bornyl chloride is derived, is known to alter cell membrane lipid structures and modulate multiple atp binding cassette transporters as well as tight junction proteins . These alterations in membrane properties may enhance the permeability of drugs across various physiological barriers .
Biochemical Pathways
Borneol, its parent compound, is known to affect various metabolic routes, including reduction, oxidation, hydrolysis, glucuronidation, sulfation, o-methylation, and glycine . Glucuronidation, sulfation, O-methylation, and reduction are the main metabolic pathways of Borneol .
Pharmacokinetics
A study on bornyl caffeate, a derivative of borneol, showed that it follows a three-compartment open model . The time to peak concentration (Tmax) and the maximum plasma concentration (Cmax) of Bornyl caffeate were 0.53 h and 409.33 ng/mL, respectively . The compound displayed an increased half-life of elimination (T1/2β), area under the concentration time curve from 0 to t (AUC0–t), and area under the concentration time curve from 0 to ∞ (AUC0–∞), a decreased half-life of absorption (T1/2α), and an identical Cmax .
Result of Action
Borneol, its parent compound, is known to enhance the permeability of drugs across various physiological barriers, potentially leading to improved therapeutic effects .
生化分析
Biochemical Properties
Bornyl chloride, (+)-, plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to undergo hydroxylation by specific microbial cultures, such as Fusarium culmorum, which hydroxylates bornyl chloride at the C(5) position . This interaction highlights its role in microbial metabolism and its potential use in biotransformation processes.
Cellular Effects
Bornyl chloride, (+)-, affects various cellular processes and functions. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, bornyl chloride can modulate the activity of chloride channels and transporters, impacting cellular ion homeostasis and membrane potential . These effects can lead to changes in cell proliferation, differentiation, and apoptosis, making bornyl chloride a compound of interest in cellular physiology studies.
Molecular Mechanism
The molecular mechanism of bornyl chloride, (+)-, involves its interaction with biomolecules at the molecular level. It can act as a ligand for specific receptors or enzymes, leading to enzyme inhibition or activation. One notable mechanism is the Wagner-Meerwein rearrangement, where bornyl chloride undergoes a carbocation rearrangement to form more stable products . This rearrangement is catalyzed by acids or bases and is crucial for understanding the compound’s reactivity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bornyl chloride, (+)-, can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH. Studies have shown that bornyl chloride can degrade into other products over time, affecting its long-term impact on cellular function . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of bornyl chloride, (+)-, vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or antimicrobial properties. At high doses, bornyl chloride can exhibit toxic or adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
Bornyl chloride, (+)-, is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites . These metabolic transformations can affect the compound’s bioavailability, activity, and toxicity. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of bornyl chloride, (+)-, within cells and tissues are mediated by specific transporters and binding proteins. Chloride channels and transporters play a significant role in its cellular uptake and distribution . These transport mechanisms can influence the compound’s localization, accumulation, and overall bioactivity.
Subcellular Localization
Bornyl chloride, (+)-, exhibits specific subcellular localization, which can affect its activity and function. It may localize to particular cellular compartments, such as the cytoplasm or organelles, depending on its chemical properties and interactions with targeting signals . This localization is crucial for understanding the compound’s mode of action and potential therapeutic applications.
属性
IUPAC Name |
(1R,2S,4R)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZAOMJCZBZKPV-WEDXCCLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861948 | |
| Record name | 2-endo-Bornyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464-41-5, 30462-53-4 | |
| Record name | Bornyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bornyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bornyl chloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030462534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-endo-Bornyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endo-2-chlorobornane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORNYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXL3Y7EPZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BORNYL CHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3GJ0TB404 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



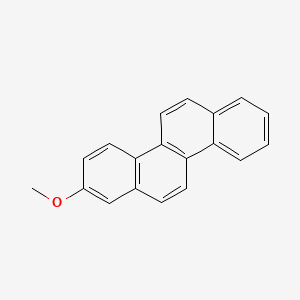
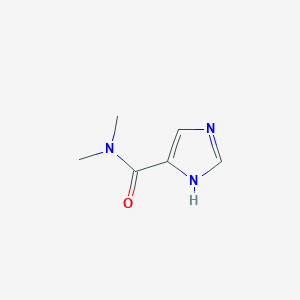

![5,8-Diazaspiro[3.5]nonane-6,9-dione](/img/structure/B1626187.png)
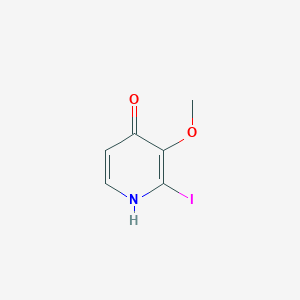
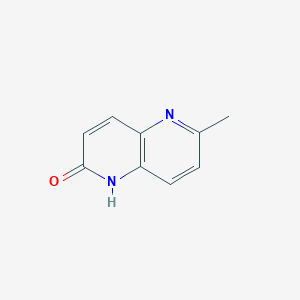
![2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626194.png)



